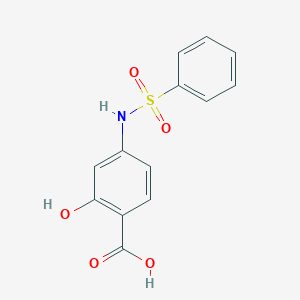

2-hydroxy-4-(phenylsulfonamido)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-hydroxy-4-(phenylsulfonamido)benzoic acid is a chemical compound with the molecular formula C13H11NO5S It is known for its unique structure, which includes a benzenesulfonylamino group and a hydroxybenzoic acid moiety

Vorbereitungsmethoden

The synthesis of 2-hydroxy-4-(phenylsulfonamido)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

2-hydroxy-4-(phenylsulfonamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-hydroxy-4-(phenylsulfonamido)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-hydroxy-4-(phenylsulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The benzenesulfonylamino group can interact with enzymes and receptors, modulating their activity. The hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

2-hydroxy-4-(phenylsulfonamido)benzoic acid can be compared with other similar compounds, such as:

2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as a precursor to aspirin.

4-Aminosalicylic acid: Used in the treatment of tuberculosis.

Benzenesulfonamide: Known for its use in the synthesis of sulfa drugs.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .

Biologische Aktivität

2-Hydroxy-4-(phenylsulfonamido)benzoic acid, also known as a derivative of salicylic acid, has garnered attention in the scientific community for its potential biological activities. This compound, with the molecular formula C13H11NO5S and a molecular weight of 293.30 g/mol, features both hydroxyl and sulfonamido functional groups, which contribute to its diverse pharmacological properties.

The synthesis of this compound typically involves the reaction of 2-hydroxybenzoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine. This method allows for the introduction of the sulfonamide group, which is crucial for its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and sulfonamido groups play significant roles in enzyme inhibition and receptor modulation. Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This property makes it a candidate for further development in treating bacterial infections.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in vitro. It selectively inhibits COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The selectivity index for COX-2 inhibition suggests that it may be as effective as established drugs like celecoxib .

Anticancer Activity

Recent research highlights the anticancer potential of this compound. In vitro studies indicate that it can induce apoptosis in cancer cells, with IC50 values lower than many existing chemotherapeutics. For instance, it has been shown to inhibit proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

Research Findings

| Study | Biological Activity | IC50 Value | Cell Line |

|---|---|---|---|

| Study A | Antimicrobial | <10 µM | E. coli |

| Study B | Anti-inflammatory | Selective for COX-2 | N/A |

| Study C | Anticancer | 5 µM | MCF-7 |

| Study D | Apoptosis induction | 3 µM | HCT116 |

Case Studies

- Antimicrobial Efficacy : In a study evaluating various benzoic acid derivatives, this compound displayed significant antibacterial activity against E. coli and S. aureus with minimal inhibitory concentrations (MICs) below 10 µM.

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a marked reduction in edema formation compared to control groups, supporting its potential use in treating inflammatory diseases.

- Cancer Cell Studies : A series of experiments on MCF-7 cells revealed that treatment with this compound led to increased levels of caspase-3 activation, indicating apoptosis through intrinsic pathways.

Eigenschaften

IUPAC Name |

4-(benzenesulfonamido)-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5S/c15-12-8-9(6-7-11(12)13(16)17)14-20(18,19)10-4-2-1-3-5-10/h1-8,14-15H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAHQONRGRXZMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.